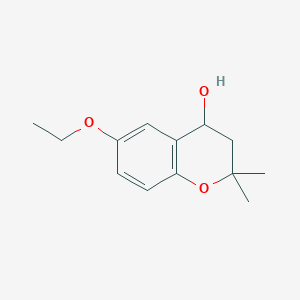

6-Ethoxy-2,2-dimethylchroman-4-ol

Description

Overview of Chroman Scaffold: Structural Features and Biological Prominence

The chroman scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone of many biologically active molecules. nih.govnih.gov Its structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. nih.govnih.gov Chroman-4-one, a key derivative, serves as a fundamental building block in both the isolation of natural products and the synthesis of novel compounds in medicinal chemistry. nih.govnih.gov While structurally similar to chromones, the absence of a double bond between carbons 2 and 3 in the chroman-4-one skeleton results in significant differences in biological function. nih.gov

Natural and synthetic chroman analogues have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. nih.govresearchgate.nettandfonline.com For instance, certain 3-benzylidene chroman-4-one analogs have shown promising antifungal, antioxidant, and anticancer activities. tandfonline.com The chroman framework is also a key component in the development of inhibitors for enzymes like acetyl-CoA carboxylases (ACCs), which are implicated in metabolic diseases and cancers. nih.gov

Table 1: Prominent Biological Activities of the Chroman Scaffold

| Biological Activity | Description |

| Anticancer | Chroman derivatives have shown efficacy against various cancer cell lines. nih.govnih.gov |

| Anti-inflammatory | The scaffold is a component of compounds with anti-inflammatory properties. nih.gov |

| Antioxidant | Certain analogs exhibit antioxidant activity comparable to Vitamin E. nih.gov |

| Antimicrobial | Includes antibacterial and antifungal activities against various pathogens. nih.govtandfonline.com |

| Neuroprotective | Chroman-4-amines are being investigated for activity against neurodegenerative diseases. researchgate.net |

Contextualization of 6-Ethoxy-2,2-dimethylchroman-4-ol within Chroman Research

This compound belongs to the family of chroman-4-ols, which are typically synthesized by the reduction of the corresponding chroman-4-ones. In this specific case, the precursor would be 6-ethoxy-2,2-dimethylchroman-4-one. The synthesis of such chromanones often starts from substituted phenols. For instance, 6-hydroxy-2,2-dimethylchroman-4-one (B180581) can be synthesized from 2',5'-dihydroxyacetophenone (B116926) and acetone. chemicalbook.com The ethoxy group at the 6-position is a key feature, influencing the molecule's polarity and potential biological interactions. The gem-dimethyl group at the 2-position is a common structural motif in many natural and synthetic chromans.

Historical Perspective on the Isolation and Identification of this compound

Occurrence as an Extraction Artifact

The isolation of novel compounds from natural sources is a cornerstone of drug discovery. However, the extraction and purification processes can sometimes lead to the formation of "artifacts," which are new compounds not originally present in the biological matrix. rsc.orgresearchgate.netnih.gov These artifacts can arise from reactions between the natural products and the solvents, changes in pH, or exposure to light and air. rsc.orgresearchgate.netnih.gov

Ethanol (B145695) is a common solvent used in the extraction of plant materials. researchgate.netmdpi.com It has been documented that chemically reactive functional groups within natural products can react with ethanol to form ethoxylated artifacts. researchgate.net For example, the presence of an ethoxy group on a molecule isolated from a plant extract that was processed with ethanol should be viewed with caution, as it may be an artifact rather than a true natural product. In the case of this compound, its presence in an extract would be highly suspect if ethanol was used during the extraction or purification steps, as the hydroxyl group of a precursor could have been etherified.

Differentiation from Naturally Occurring Chromans

Distinguishing an extraction artifact from a genuinely natural product is a critical step in natural product chemistry. rsc.orgnih.gov Several strategies can be employed to make this distinction. One approach is to repeat the extraction process using a different, less reactive solvent and compare the resulting chemical profiles. If the ethoxylated compound is absent when a non-alcoholic solvent is used, it strongly suggests it is an artifact.

Furthermore, a careful examination of the biosynthetic pathways known to occur in the source organism can provide clues. If the formation of an ethoxy group is not consistent with known enzymatic reactions in that organism, it is more likely to be an artifact. Finally, the chemical stability of the suspected natural product can be tested under the conditions of the original extraction to see if the artifact is formed. researchgate.net While many chroman derivatives are found in nature, the presence of an ethoxy group, particularly when ethanol is used as a solvent, is a red flag for it being an artifact. researchgate.net

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the extensive research into the chroman scaffold, specific and detailed studies on this compound are limited. A significant research gap is the definitive confirmation of its natural occurrence versus its formation as an extraction artifact.

Key Research Objectives:

Definitive Structural Elucidation: While the structure can be inferred, a comprehensive spectroscopic analysis (NMR, MS, IR) and potentially X-ray crystallography would be necessary to confirm the exact stereochemistry and conformation of the molecule.

Investigation of its Origin: A systematic study involving the extraction of a potential natural source with different solvents (e.g., ethanol, methanol, acetone, and a non-polar solvent like hexane) would be crucial to determine if this compound is a genuine natural product or an artifact of the extraction process.

Synthesis and Reactivity Studies: The development of a reliable synthetic route to this compound would enable further investigation of its chemical properties and reactivity. This would also allow for the synthesis of analogs with modified substitution patterns for structure-activity relationship studies.

Biological Screening: A comprehensive biological evaluation of the purified compound is needed to determine its potential pharmacological activities. Given the broad bioactivity of the chroman scaffold, screening for anticancer, anti-inflammatory, antioxidant, and antimicrobial properties would be a logical starting point.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-15-9-5-6-12-10(7-9)11(14)8-13(2,3)16-12/h5-7,11,14H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBKSEGFBFWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(CC2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. For 6-Ethoxy-2,2-dimethylchroman-4-ol, the expected ¹H NMR spectrum would exhibit characteristic signals for the ethoxy group, the dimethyl groups, the heterocyclic ring protons, and the aromatic protons.

A hypothetical ¹H NMR data table is presented below, outlining the anticipated chemical shifts (δ), multiplicities, and coupling constants (J).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H | ~6.6-7.0 | m | - | 3H |

| H-4 | ~4.7-4.9 | t | ~6-8 | 1H |

| -OCH₂CH₃ | ~3.9-4.1 | q | ~7.0 | 2H |

| H-3 | ~1.9-2.2 | m | - | 2H |

| -OCH₂CH₃ | ~1.3-1.5 | t | ~7.0 | 3H |

| C(2)-(CH₃)₂ | ~1.2-1.4 | s | - | 6H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. Studies on similar 2,2-dimethylchroman-4-one (B181875) derivatives indicate that the chemical shifts of the heterocyclic ring carbons are less affected by substituents on the aromatic ring.

A projected ¹³C NMR data table is provided below, detailing the expected chemical shifts for each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-4 | ~65-70 |

| C-2 | ~75-80 |

| C-3 | ~40-45 |

| Aromatic C-O | ~150-155 |

| Aromatic C | ~115-130 |

| -OCH₂CH₃ | ~63-68 |

| C(2)-(CH₃)₂ | ~25-30 |

| -OCH₂CH₃ | ~14-16 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the protons of the ethoxy group (-OCH₂CH ₃ and -OCH ₂CH₃) and between the protons at C-3 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon, for example, the proton at C-4 to the C-4 carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the expected spectrum would show a prominent peak for the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.

| Ion | Expected m/z |

| [M+H]⁺ | 223.13 |

| [M+Na]⁺ | 245.11 |

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For C₁₃H₁₈O₃, the calculated exact mass of the protonated molecule [M+H]⁺ is 223.1329. An experimentally determined value close to this would confirm the molecular formula of the compound. epa.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a compound like this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

Key Expected IR Absorptions for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | 3600-3300 (broad) | The hydroxyl group stretch is typically a prominent, broad band due to hydrogen bonding. libretexts.org |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations for the methyl and methylene (B1212753) groups of the dimethylchroman and ethoxy moieties. |

| C=C (Aromatic) | 1600 & 1500 | Characteristic absorptions for the carbon-carbon double bonds within the benzene (B151609) ring. libretexts.org |

| C-O (Ether) | 1260-1000 | Asymmetric and symmetric stretching of the aryl-alkyl ether (ethoxy group) and the cyclic ether in the chroman ring. |

| C-O (Alcohol) | 1260-1000 | Stretching vibration of the carbon-oxygen bond of the secondary alcohol. libretexts.org |

Note: This table represents expected values based on the analysis of similar compounds and general IR correlation charts. Actual experimental values may vary.

In the analysis of related chromane (B1220400) structures, gas-phase IR spectroscopy has been employed to gain detailed structural information on ions and fragments, which aids in understanding molecular stability and fragmentation patterns. nih.gov For instance, in the study of protonated Trolox, a related chromanol, the C=O stretching and O-H bending vibrations were key to identifying the lowest-energy protomer. nih.gov The IR spectrum of 4-chromanol, a parent structure, is also available in spectral databases and serves as a fundamental reference. nist.gov

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for the purification and analysis of organic compounds. Various chromatographic methods would be employed throughout the synthesis and characterization of this compound to monitor reaction progress, isolate the final product, and determine its purity.

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography. khanacademy.orgrsc.org For the synthesis of a chromanol derivative, TLC would be used to compare the reaction mixture to the starting materials. The product, being more polar than many potential starting materials due to the hydroxyl group, would typically have a lower Retention Factor (Rf) value.

Illustrative TLC Data for a Chromanol Synthesis:

| Compound | Rf Value (Example) | Eluent System |

| Starting Material (e.g., a chromanone) | 0.65 | 20% Ethyl Acetate in Hexane |

| Product (this compound) | 0.40 | 20% Ethyl Acetate in Hexane |

Note: Rf values are highly dependent on the specific stationary phase (e.g., silica (B1680970) gel) and mobile phase used. The values presented are for illustrative purposes only.

Following a synthesis, column chromatography is the standard technique for purifying the target compound from byproducts and unreacted starting materials on a larger scale. youtube.comchromtech.comlibretexts.org The choice of solvent system (eluent) is guided by prior TLC analysis. youtube.com For this compound, a typical stationary phase would be silica gel. The elution would likely start with a non-polar solvent (e.g., hexane) and gradually increase in polarity by adding a more polar solvent (e.g., ethyl acetate). miamioh.edu This gradient elution allows for the separation of compounds based on their polarity, with less polar compounds eluting first, followed by the more polar chromanol. youtube.com

In the synthesis of related chroman-4-one derivatives, flash column chromatography is routinely used for purification, often with solvent systems like ethyl acetate/hexane. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reproducible technique used for the identification, quantification, and purification of compounds. waters.comnih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). anjs.edu.iq

The compound would be identified by its characteristic retention time under specific conditions (flow rate, mobile phase composition, and column temperature). waters.com Purity is assessed by the peak area percentage of the main compound relative to any impurities. In the development of related spirocyclic chromane derivatives, HPLC was used to confirm the purity of the final products, with typical purities exceeding 95%. nih.gov

Example HPLC Parameters for Chromanol Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Illustrative) | 12.5 minutes |

Note: This table provides an example of typical HPLC conditions. Method development and optimization would be required for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures. chromatographyonline.com This results in significantly faster analysis times, improved resolution, and greater sensitivity. nih.govmdpi.com UPLC is particularly advantageous for analyzing complex mixtures and for high-throughput screening. A UPLC-MS/MS method, for instance, provides highly accurate and sensitive quantitative results for flavonoids and related phenolic compounds. mdpi.comresearchgate.net The development of a UPLC method for this compound would follow similar principles to HPLC but with the benefits of enhanced performance.

Other Characterization Methods (e.g., Melting Point Analysis)

The melting point of a solid crystalline compound is a key physical property that indicates its purity. ucalgary.camt.com A pure compound typically melts over a sharp, narrow temperature range (0.5-1.0°C). ucalgary.ca Impurities tend to depress the melting point and broaden the melting range. For this compound, a sharp melting point would be a strong indicator of high purity after purification. In studies of similar substituted chroman-4-ones, melting points are consistently reported as part of the compound's characterization. nih.gov For example, the melting point of a related compound, 6,8-dimethyl-2-pentylchroman-4-one, was reported as 35–37 °C. nih.gov The determination is typically performed using a calibrated melting point apparatus with a slow heating rate (e.g., 1 °C/min) to ensure accuracy. mt.com

Investigation of Biological Activities and Underlying Mechanisms of 6 Ethoxy 2,2 Dimethylchroman 4 Ol and Analogs

Antifungal Activity and Mechanistic Elucidation

Chroman derivatives have demonstrated significant potential as antifungal agents, with research pointing towards multifaceted mechanisms of action that disrupt fungal growth and virulence.

Analogs of 6-Ethoxy-2,2-dimethylchroman-4-ol, specifically chroman-4-one derivatives, have shown notable activity against a range of pathogenic fungi, including various Candida species such as Candida albicans, C. tropicalis, and Nakaseomyces glabratus (formerly C. glabrata), as well as filamentous fungi like Aspergillus flavus and Penicillium citrinum nih.gov. The structural features of these compounds play a crucial role in their antifungal efficacy. For instance, the addition of certain alkyl or aryl carbon chains to the chroman structure can influence their activity nih.gov.

The antifungal action of these compounds is not limited to growth inhibition. Some chromone (B188151) derivatives have been shown to interfere with key virulence factors of Candida albicans, such as the inhibition of hyphal formation, which is critical for tissue invasion and biofilm formation researchgate.net. This suggests that beyond fungistatic or fungicidal effects, these compounds can mitigate the pathogenicity of fungi.

Table 1: Antifungal Activity of Chroman-4-one Analogs

| Compound Type | Fungal Species | Observed Effect | Reference |

|---|---|---|---|

| Chroman-4-one derivatives | Candida albicans, C. tropicalis, N. glabratus | Inhibition of growth | nih.gov |

| Chroman-4-one derivatives | Aspergillus flavus, Penicillium citrinum | Inhibition of growth | nih.gov |

| 3-Benzylidene-4-chromanone | Candida albicans | Fungicidal activity, likely targeting the plasma membrane | semanticscholar.org |

| Thiochroman-4-ol derivatives | Botrytis cinerea | High rates of inhibition | mdpi.com |

The antifungal activity of chroman analogs is underpinned by their interaction with specific molecular targets within the fungal cell. While direct enzymatic inhibition of polygalactouronases by this compound has not been extensively documented, these enzymes are known virulence factors in pathogenic fungi, responsible for degrading the pectin in plant cell walls and contributing to tissue maceration during infection nih.govresearchgate.net. The inhibition of such enzymes is a known antifungal strategy, and plant-derived phenolic compounds have been shown to inhibit polygalacturonase activity mdpi.com.

Molecular modeling studies on chroman-4-one derivatives have suggested potential interactions with key fungal enzymes. These in silico analyses indicate that chroman-4-ones may inhibit enzymes crucial for fungal survival and virulence, such as cysteine synthase, HOG1 kinase, and FBA1 in Candida albicans nih.gov.

Voltage-Dependent Anion Channels (VDACs) represent another potential target for the antifungal action of chroman derivatives. VDACs are porin proteins located in the outer mitochondrial membrane that regulate the flux of ions and metabolites between the mitochondria and the cytosol, playing a critical role in cellular metabolism and apoptosis plos.orgnih.gov. In fungi, VDACs are implicated in the regulation of apoptosis. While direct binding of this compound to fungal VDACs has not been explicitly demonstrated, the interaction of hydrophobic drugs with VDACs is a recognized mechanism that can modulate their function and induce apoptosis nih.gov. This suggests a plausible, yet to be fully explored, mechanism for the antifungal activity of chroman-4-ol and its analogs.

Antibacterial Activity and Mechanisms of Action

The chroman structural motif is also associated with significant antibacterial properties, with derivatives showing efficacy against a range of both Gram-positive and Gram-negative bacteria.

Studies on various chroman-4-one and homoisoflavonoid derivatives have demonstrated their broad-spectrum antibacterial activity nih.govscielo.br. These compounds have shown inhibitory effects against pathogenic bacteria such as Staphylococcus epidermidis, Pseudomonas aeruginosa, and Salmonella enteritidis nih.gov. The antibacterial potency of these molecules is often influenced by the nature and position of substituents on the chroman ring system scielo.br. For example, 2,2-Dimethylchroman-4-one (B181875) derivatives have exhibited antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli scielo.br.

Table 2: Antibacterial Spectrum of Chroman Analogs

| Compound Type | Bacterial Species | Activity | Reference |

|---|---|---|---|

| Chroman-4-one derivatives | Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis | Inhibitory | nih.gov |

| 2,2-Dimethylchroman-4-one derivatives | Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli | Inhibitory | scielo.br |

| 4-Hydroxycoumarin derivatives | Staphylococcus aureus, Salmonella typhimurium | Inhibitory | scielo.br |

| 3-Benzylidene-7-hydroxychroman-4-one | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | scielo.br |

The antibacterial mechanisms of chroman derivatives are multifaceted. While specific enzyme inhibition by this compound is not yet fully elucidated, related compounds like 4-hydroxycoumarin derivatives have been shown to inhibit bacterial enzymes such as carbonic anhydrase-II and urease . The inhibition of such enzymes can disrupt essential metabolic pathways in bacteria, leading to growth inhibition or cell death.

Furthermore, some chroman derivatives are believed to exert their antibacterial effects by interfering with bacterial cell wall synthesis or by disrupting DNA replication and synthesis processes nih.gov. Another proposed mechanism for certain chromanone derivatives is the inhibition of efflux pumps, which are responsible for bacterial resistance to many antibiotics researchgate.net. By inhibiting these pumps, chromanones can restore the efficacy of existing antibiotics and combat multidrug-resistant bacteria.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Chroman and its derivatives, including analogs of this compound, have been investigated for their anti-inflammatory potential. Research indicates that these compounds can modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

One of the primary mechanisms underlying the anti-inflammatory effects of chroman derivatives is the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway nih.govplos.orgnih.gov. TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating inflammatory responses. By interfering with this pathway, chroman analogs can suppress the downstream cascade of inflammatory events.

Furthermore, chroman derivatives have been shown to modulate the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway nih.govmdpi.comresearchgate.net. TLR4 is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers a strong inflammatory response. Inhibition of the TLR4/MAPK pathway by chroman derivatives leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and TNF-α.

The anti-inflammatory action of these compounds is often attributed to their ability to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes plos.org.

Table 3: Anti-inflammatory Mechanisms of Chroman Analogs

| Compound Class | Molecular Target/Pathway | Effect | Reference |

|---|---|---|---|

| Chroman derivatives | TNF-α signaling pathway | Inhibition of pro-inflammatory cytokine production | nih.govplos.orgnih.gov |

| Chroman derivatives | TLR4/MAPK signaling pathway | Downregulation of NO, IL-6, and TNF-α expression | nih.govmdpi.comresearchgate.net |

| Curcumin (related structure) | TLR4/MyD88/NF-κB signaling pathway | Inhibition of microglia/macrophage activation | nih.gov |

Nitric Oxide (NO) Production Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes. However, its overproduction, often mediated by inducible nitric oxide synthase (iNOS), is implicated in various inflammatory and pathological conditions. Consequently, the inhibition of NO production is a key therapeutic strategy.

Research into chroman and related heterocyclic structures has revealed their potential to modulate NO levels. For instance, a series of 2-benzoyl-6-benzylidenecyclohexanone analogs, which share some structural similarities with chromans, were synthesized and evaluated for their NO inhibitory activity. Several of these compounds demonstrated significant inhibition of NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) induced RAW 264.7 macrophages. Notably, one compound from this series exhibited the highest activity with an IC50 value of 4.2 ± 0.2 μM nih.gov.

While direct studies on this compound are limited, the findings from analogous compounds suggest that the chroman framework could be a promising scaffold for the development of novel NO production inhibitors. The structure-activity relationship of these analogs indicated that the presence and position of hydroxyl groups on the phenyl ring are crucial for their bioactivity nih.gov.

Interaction with Inducible Nitric Oxide Synthase (iNOS) Protein

The primary mechanism for the inhibition of NO production by many anti-inflammatory compounds is through the direct or indirect modulation of the iNOS enzyme. This can occur at the level of protein expression or by direct inhibition of the enzyme's catalytic activity.

Studies on various heterocyclic compounds have explored their interaction with iNOS. For example, certain nitrocatecholamines have been reported as reversible, competitive inhibitors of neuronal nitric oxide synthase (nNOS), a related isoform to iNOS nih.gov. These compounds are thought to interfere with nNOS activity by binding near the substrate and cofactor binding sites nih.gov.

Antioxidant Mechanisms

The antioxidant properties of chromanol derivatives are well-documented, largely stemming from the foundational structure of vitamin E. These compounds employ various mechanisms to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.

Radical Scavenging Properties

The primary antioxidant mechanism of chromanol-type compounds is their ability to act as radical scavengers. They achieve this by donating a hydrogen atom from the phenolic hydroxyl group to reduce reactive oxygen species (ROS) and other free radicals, thereby neutralizing their damaging effects nih.gov. The efficiency of this process is determined by the rate constants of the primary antioxidative reaction and subsequent reactions of the resulting antioxidant-derived radical nih.gov.

Studies on various chromanol derivatives have demonstrated their potent radical scavenging capabilities. For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of certain chroman-2-carboxamides was found to be comparable to that of Trolox, a water-soluble analog of vitamin E nih.gov. Similarly, newly synthesized 4-ethoxy-phenols with different substituents at the 2 and 6 positions showed high antioxidant activity in DPPH and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) assays researchgate.net. One particular compound from this series exhibited significantly higher activity than the standard antioxidants BHT (butylated hydroxytoluene) and Trolox in the DPPH assay researchgate.net.

The radical scavenging activity of these compounds is influenced by their chemical structure. For instance, the planarity of the ring system and the nature of substituents on the chroman ring can affect the stability of the resulting phenoxyl radical and, consequently, the antioxidant efficacy scienceopen.com.

Table 1: Radical Scavenging Activity of Selected Chroman Analogs and Reference Compounds

| Compound/Analog | Assay | IC50 Value (µM) | Reference |

| N-arylsubstituted-chroman-2-carboxamide (3d) | DPPH | Comparable to Trolox | nih.gov |

| 2-benzoyl-6-benzylidenecyclohexanone analog (10) | DPPH | - | nih.gov |

| 2-benzoyl-6-benzylidenecyclohexanone analog (17) | DPPH | - | nih.gov |

| 4-ethoxy-phenol derivative (6f) | DPPH | 1.47 ± 0.39 µg/mL | researchgate.net |

| Trolox (Reference) | DPPH | 2.81 ± 0.31 µg/mL | researchgate.net |

| BHT (Reference) | DPPH | 6.72 ± 0.47 µg/mL | researchgate.net |

Note: A lower IC50 value indicates higher antioxidant activity.

Cellular Antioxidant Defense Modulation

Beyond direct radical scavenging, antioxidant compounds can also exert their protective effects by modulating endogenous cellular antioxidant defense systems. This can involve the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

While direct evidence for the effect of this compound on cellular antioxidant defense modulation is limited, the broader class of phenolic antioxidants has been shown to influence these pathways. Some phenolic compounds can activate the Keap1/Nrf2 signaling pathway, a key regulator of the expression of numerous antioxidant and detoxification enzymes scienceopen.com. By activating this pathway, these compounds can enhance the cell's intrinsic ability to combat oxidative stress.

Further research is required to specifically investigate whether this compound and its analogs can modulate these cellular defense mechanisms, which would represent another important facet of their antioxidant potential.

Anti-Neurodegenerative Research Applications

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's disease, necessitates the development of multi-target-directed ligands. The chroman scaffold has been explored for its potential in this area, particularly concerning the inhibition of cholinesterases.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.

Several studies have investigated the cholinesterase inhibitory potential of chroman and related heterocyclic derivatives. For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized as potential inhibitors of AChE and BChE. One of these derivatives, 4k, demonstrated good potency against BChE with an IC50 value of 0.65 ± 0.13 µM, which was comparable to the standard drug donepezil. Kinetic studies revealed that this compound exhibited a competitive-type inhibition nih.gov.

Similarly, various coumarin (B35378) derivatives, which also contain a heterocyclic ring system, have shown remarkable inhibitory activity against BChE, with some compounds exhibiting IC50 values in the nanomolar range nih.gov. The structure-activity relationship studies of these compounds have provided insights into the structural features that contribute to potent inhibition. For example, in the 4H-chromenone series, substitutions at the R1 and R2 positions were found to be crucial for enhancing inhibitory potency against BChE nih.gov.

Table 2: Cholinesterase Inhibitory Activity of Selected Chroman and Coumarin Analogs

| Compound/Analog | Target Enzyme | IC50 Value | Reference |

| Amino-7,8-dihydro-4H-chromenone (4k) | BChE | 0.65 ± 0.13 µM | nih.gov |

| Coumarin derivative (3h) | BChE | 2.0 nM | nih.gov |

| Thiochroman-4-one derivative (8a) | AChE | 0.96 µmol · L-1 | researchgate.net |

| Benzohydrazide derivative (1l) | BChE | > Rivastigmine | mdpi.com |

| Benzohydrazide derivative (1t) | BChE | > Rivastigmine | mdpi.com |

| Glycyrol (coumarin derivative) | BChE | 7.22 µM | mdpi.com |

| Glycyrol (coumarin derivative) | AChE | 14.77 µM | mdpi.com |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

While specific data for this compound is not available, the promising results from these structurally related compounds suggest that the chroman-4-ol scaffold could be a valuable starting point for the design of novel cholinesterase inhibitors for the management of neurodegenerative diseases.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a significant enzyme in the metabolism of neurotransmitters, and its inhibition is a key strategy in the management of neurodegenerative diseases. Research into chroman-4-one derivatives, which are structurally related to this compound, has revealed their potential as MAO-B inhibitors.

One study identified 5-hydroxy-2-methyl-chroman-4-one (HMC) as a selective inhibitor of human MAO-B. HMC demonstrated a reversible and competitive inhibition mechanism. The inhibitory concentrations (IC50) for MAO-A and MAO-B were found to be 13.97 µM and 3.23 µM, respectively, indicating a roughly four-fold selectivity for MAO-B. The inhibition constant (Ki) for MAO-B was determined to be 0.896 µM.

Further investigations into chromone derivatives have also highlighted their potent and selective MAO-B inhibitory activities. A series of chromone-hydroxypyridinone hybrids were synthesized and evaluated, with some compounds exhibiting IC50 values in the nanomolar range. For instance, compound 17d from one such study showed a selective human MAO-B inhibitory activity with an IC50 of 67.02 ± 4.3 nM.

Table 1: MAO-B Inhibitory Activity of Selected Chroman-4-one and Chromone Derivatives

| Compound | Target | IC50 | Ki | Selectivity (MAO-A/MAO-B) |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | Human MAO-B | 3.23 µM | 0.896 µM | ~4-fold |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | Human MAO-A | 13.97 µM | - | |

| Compound 17d (chromone-hydroxypyridinone hybrid) | Human MAO-B | 67.02 ± 4.3 nM | - | 11 |

Serotonin Receptor (e.g., 5-HT1A) Modulation for Neuronal Protection

The serotonin 1A (5-HT1A) receptor is a crucial target for neuroprotection in the context of cerebral ischemia. Agonists of the 5-HT1A receptor have been shown to prevent neuronal damage and promote functional recovery in preclinical models of ischemia.

A study focused on the synthesis and evaluation of new 5-HT1A receptor agonists identified a compound containing a chroman moiety with significant neuroprotective effects. Compound 26 (2-{6-[(3,4-dihydro-2H-chromen-2-ylmethyl)amino]hexyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione) was characterized as a high-affinity and potent 5-HT1A receptor agonist. This compound exhibited a binding affinity (Ki) of 5.9 nM and an EC50 of 21.8 nM. Importantly, it demonstrated neuroprotective effects in both in vitro neurotoxicity assays using primary cell cultures from rat hippocampus and in an in vivo model of focal cerebral ischemia in rats.

Table 2: 5-HT1A Receptor Agonist Activity and Neuroprotective Effect of a Chroman Derivative

| Compound | Ki (nM) | EC50 (nM) | Neuroprotective Effect |

| 26 (chroman derivative) | 5.9 | 21.8 | Demonstrated in vitro and in vivo |

Bradykinin B1 Receptor Antagonism in Neuroinflammation

The bradykinin B1 receptor is a key player in inflammatory processes, and its antagonism is a promising therapeutic strategy for chronic pain and neuroinflammation. Research has identified aryl sulfonamides containing a chiral chroman diamine moiety as potent antagonists of the human B1 receptor.

While initial lead compounds in this class suffered from poor pharmacokinetic properties, further structure-activity relationship studies led to the discovery of highly potent analogs. These studies revealed a preference for 3- and 3,4-disubstituted aryl sulfonamides and bulky secondary and tertiary amines at the benzylic amine position for optimal B1 receptor potency. Modification of the β-amino acid core of the molecule resulted in compounds with improved in vitro pharmacokinetic profiles. One of the most potent analogs at the human receptor, compound 38 , was also found to be active in a rabbit B1 receptor cellular assay and demonstrated in vivo activity in models of inflammatory pain.

Promotion of Nerve Growth Factor (NGF)-Mediated Neurite Outgrowth

Enhancing neuronal differentiation and neurite outgrowth is a critical aspect of neuroregeneration. Studies have shown that certain chroman-like cyclic prenylflavonoids can promote these processes. These compounds, termed “enhancement of neuronal differentiation factors” (ENDFs), were identified through a screening process that analyzed their ability to activate the promoter of the neuronal fate-specific doublecortin gene.

The most potent of these molecules, ENDF1 , was shown to promote the neuronal differentiation of neural stem cells and the outgrowth of neurites in cultured dorsal root ganglion neurons. Furthermore, ENDF1 exhibited neuroprotective properties by shielding neuronal PC12 cells from cobalt chloride-induced cell death.

Another study investigating bioactive compounds from the plant Melicope pteleifolia led to the isolation of several new chroman derivatives, named pteleifolones A–D. The majority of these isolated compounds were found to promote nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells.

Antiviral Activity (e.g., Anti-HIV)

Several derivatives of the chroman and chromanone scaffold have demonstrated notable activity against the human immunodeficiency virus (HIV). One such derivative, 12-oxocalanolide A, has been evaluated for its in vitro antiviral activities against both HIV and simian immunodeficiency virus (SIV). This compound was identified as an inhibitor of HIV-1 reverse transcriptase (RT).

Furthermore, a series of synthesized chroman aldehydes, structurally related to naturally occurring antiviral aldehydes, were evaluated for their ability to inhibit HIV infectivity. While several of these aldehydes showed inhibitory activity, their therapeutic indices were not as high as some natural product counterparts. For instance, compound 7 (6-Acetyl-2,2-dimethyl-8-formylchroman-5,7-diol) had an IC50 value in the range of 30 to 40 µM for HIV inhibition.

Table 3: Anti-HIV Activity of Selected Chroman Derivatives

| Compound | Virus | Cell Line | IC50 |

| 12-oxocalanolide A | HIV-1 | - | Inhibitor of RT |

| Compound 7 (chroman aldehyde) | HIV | HeLa37 | 30-40 µM |

Insecticidal Activity and Endocrine Disruption

The investigation into the insecticidal and endocrine-disrupting properties of this compound and its close analogs is an area with limited specific research.

While some pyridine (B92270) derivatives, a different class of heterocyclic compounds, have shown insecticidal activity against various pests, there is a lack of direct evidence for such properties in 2,2-dimethylchroman derivatives.

Anti-Juvenile Hormone Effects

Juvenile hormone (JH) is a crucial sesquiterpenoid hormone that governs a wide array of physiological processes in insects, including metamorphosis, reproduction, and diapause. nih.gov During the larval stages, a high titer of JH in the hemolymph is necessary to maintain larval characteristics and prevent premature metamorphosis, which is triggered by the molting hormone ecdysteroid. nih.gov Consequently, compounds that can disrupt the action of JH, known as anti-JH agents, are of significant interest as potential insect growth regulators. nih.gov

Extensive research has been conducted to identify and develop effective anti-JH agents. One such example is ethyl 4-[2-(t-butylcarbonyloxy)butoxy]benzoate (ETB), which exhibits both anti-JH and JH-like activities, suggesting it functions as a partial JH antagonist. nih.gov A structurally related compound, (S)-ethyl 4-[2-benzylhexyloxy]benzoate (KF-13S), has been shown to induce precocious metamorphosis in the silkworm, Bombyx mori, a clear indication of JH deficiency. nih.gov This effect was reversible and could be counteracted by the application of a JH agonist. nih.gov Further studies revealed that KF-13S inhibits JH biosynthesis directly at the corpora allata, the glands responsible for JH production. nih.gov The mechanism of this inhibition involves the suppression of mRNA expression for several enzymes in the JH biosynthetic pathway. nih.gov

Another area of investigation has focused on benzodioxan derivatives. The introduction of bulky alkyloxy substituents at the 7-position of the benzodioxan ring was found to significantly enhance anti-JH activity. nih.gov Ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate, for instance, demonstrated potent anti-JH activity, leading to a decrease in JH titers in the hemolymph of Bombyx mori larvae. nih.gov

While these findings highlight the potential for chroman and related structures to exhibit anti-JH activity, there is currently no specific scientific literature available that details the anti-juvenile hormone effects of This compound .

Induction of Precocious Metamorphosis

The direct consequence of potent anti-juvenile hormone activity is the induction of precocious metamorphosis, where larval insects prematurely transition to the pupal or adult stage. This developmental disruption is a hallmark of JH deficiency. nih.gov

Various compounds have been demonstrated to induce this phenomenon. For example, treatment of larvae of the silkworm, Bombyx mori, with potent anti-JH agents leads to early pupation. nih.gov Similarly, in hemipteran insects like the kissing bug Rhodnius prolixus, exposure to certain anti-JH compounds has resulted in precocious metamorphosis. researchgate.net

The induction of precocious metamorphosis is a key indicator of a compound's potential as an insect growth regulator. However, no specific research findings on the induction of precocious metamorphosis by This compound have been identified in the available scientific literature.

Anticancer Mechanisms and Potential Molecular Targets

The chromanol ring system is a core structure in various biologically active molecules, including vitamin E (tocopherols and tocotrienols), which are known for their antioxidant properties. nih.gov This class of compounds has garnered attention for its potential anti-inflammatory and anti-carcinogenic activities. Natural chromanols and chromenols represent a diverse family of molecules with promising pharmacological profiles. doaj.orgnih.gov

Research into the anticancer properties of various chromanol derivatives has revealed their ability to interfere with multiple molecular targets and signaling pathways involved in carcinogenesis, such as those related to inflammation, apoptosis, and cell proliferation. doaj.orgnih.gov

Despite the general interest in the anticancer potential of chromanols, specific studies detailing the anticancer mechanisms and potential molecular targets of This compound are not currently available in the scientific literature.

Pathways Involved in Tumor Growth Inhibition

The inhibition of tumor growth by anticancer agents can be achieved through various molecular pathways. A common feature of many cancer cells is a reprogrammed energy metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". nih.govnih.gov This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. nih.gov Therefore, targeting the key enzymes and transporters involved in glycolysis, such as hexokinase II (HKII) and glucose transporters (GLUTs), represents a viable strategy for inhibiting tumor growth. nih.gov

Another critical aspect of cancer cell survival is the evasion of apoptosis, or programmed cell death. Some therapeutic approaches aim to induce apoptosis in cancer cells. Furthermore, the regulation of the cell cycle is often disrupted in tumors, leading to uncontrolled proliferation. Compounds that can arrest the cell cycle at specific checkpoints can also inhibit tumor growth.

While these are established pathways for tumor growth inhibition, there is no specific information available from scientific studies to indicate that This compound is involved in any of these or other tumor growth inhibition pathways.

Metabolic Alterations in Cancer Cells

Cancer cells exhibit significant metabolic alterations compared to their normal counterparts. nih.govnih.gov The aforementioned Warburg effect is a central feature of this metabolic reprogramming. nih.govnih.gov This shift towards aerobic glycolysis results in increased glucose uptake and lactate production. nih.gov This altered metabolic state not only supports cell proliferation but also contributes to the acidic tumor microenvironment. nih.gov

Beyond glycolysis, cancer cells can also show alterations in other metabolic pathways, such as glutamine metabolism, to fuel their growth and survival. These unique metabolic profiles of cancer cells present opportunities for the development of targeted therapies.

Currently, there is no published research that describes any specific metabolic alterations in cancer cells induced by This compound .

Other Emerging Biological Activities

The broader class of chromanols has been associated with a range of other biological activities beyond anti-inflammatory and anti-carcinogenic effects. These include antioxidant and neuroprotective properties. The antioxidant activity of chromanols is attributed to their ability to scavenge free radicals and protect cells from oxidative damage.

However, a review of the current scientific literature did not yield any specific information regarding other emerging biological activities of This compound .

Structure Activity Relationship Sar Studies and Molecular Design Principles for Chroman 4 Ols

Influence of the Ethoxy Group on Biological Activity and Selectivity

The presence and nature of an alkoxy group, such as the ethoxy group at the 6-position of the chroman ring, can significantly modulate the biological activity and selectivity of the molecule. While direct studies on 6-ethoxy-2,2-dimethylchroman-4-ol are limited, research on related compounds provides valuable insights. For instance, in a series of 6-alkoxy-5-aryl-3-pyridinecarboxamides, the alkoxy group was found to be a critical determinant of binding affinity to cannabinoid receptors. This suggests that the ethoxy group in this compound likely plays a crucial role in its interaction with biological targets.

Role of the 2,2-Dimethyl Moiety in Chroman-4-ol Activity

The gem-dimethyl group at the 2-position of the chroman ring is a common feature in many biologically active natural products and synthetic compounds. This structural motif is not merely a passive scaffold but actively contributes to the molecule's biological activity. The primary role of the 2,2-dimethyl moiety is to introduce conformational rigidity. By restricting the rotation around the C2-C3 bond, the gem-dimethyl group helps to lock the molecule into a specific, biologically active conformation. This pre-organization for binding can lead to an increase in potency and selectivity for its target protein.

Impact of Stereochemistry at the C-4 Position on Biological Efficacy

The hydroxyl group at the C-4 position of this compound introduces a chiral center, leading to the existence of two enantiomers (R and S). The spatial orientation of this hydroxyl group is a critical determinant of biological efficacy. Numerous studies on related chroman-4-ol derivatives have demonstrated that biological activity is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other.

For example, in a study of isoproterenol (B85558) analogues incorporating a chroman nucleus, the stereochemistry at the benzylic hydroxyl group (equivalent to the C-4 position) was found to be crucial for adrenergic receptor activity. Similarly, research on other chiral chroman derivatives has consistently shown that the different spatial arrangements of substituents in the enantiomers lead to distinct interactions with their biological targets. The cis and trans diastereomers that can arise from substitution at the 3-position relative to the 4-hydroxyl group also exhibit differential biological activities, further underscoring the importance of the three-dimensional structure of the molecule.

Significance of Aromatic Substitutions on Efficacy and Target Specificity

Substituents on the aromatic ring of the chroman scaffold play a pivotal role in modulating the electronic properties and steric profile of the molecule, thereby influencing its efficacy and target specificity. The nature and position of these substituents can fine-tune the interaction with the biological target.

Research on a variety of chroman-4-one and chroman derivatives has shown that:

Electron-donating groups (like the ethoxy group at C-6) can increase the electron density of the aromatic ring, which may enhance interactions with certain biological targets. In some cases, electron-donating groups have been associated with increased antioxidant activity.

Electron-withdrawing groups at various positions on the aromatic ring have been shown to be favorable for other activities, such as SIRT2 inhibition. nih.govnih.gov

The position of the substituent is also critical. For example, studies on substituted chroman-4-ones have revealed that the placement of a substituent at the C-5, C-6, C-7, or C-8 position can lead to vastly different biological outcomes, including antifungal, antioxidant, and anticancer activities. Current time information in Bangalore, IN.

The following table summarizes the observed effects of aromatic substitutions on the biological activity of chroman-4-one derivatives from a study on SIRT2 inhibitors, which can provide insights into the potential effects on chroman-4-ols.

These findings underscore the importance of the aromatic substitution pattern in directing the biological activity of chroman-based compounds.

Design Principles for Enhancing Potency and Selectivity

Based on the structure-activity relationships discussed, several design principles can be formulated to enhance the potency and selectivity of chroman-4-ol derivatives:

Conformational Restriction: Maintaining the 2,2-dimethyl group is generally beneficial for locking the molecule in a bioactive conformation, which can enhance potency.

Stereochemical Control: Synthesis of stereochemically pure enantiomers is crucial, as biological activity is often confined to a single stereoisomer. The specific stereochemistry required will depend on the target.

Aromatic Ring Exploration: Systematic variation of substituents on the aromatic ring is a key strategy. This includes modifying the electronic nature (donating vs. withdrawing), size, and lipophilicity of the substituents at different positions (C-5, C-6, C-7, C-8) to optimize interactions with the target and improve selectivity.

Scaffold Hopping and Hybridization: In some cases, replacing the chroman core with a bioisosteric scaffold or creating hybrid molecules that combine the chroman-4-ol moiety with other pharmacophores can lead to novel compounds with improved properties.

Combined Computational and Experimental Approaches in SAR Elucidation

The elucidation of structure-activity relationships for chroman-4-ols is greatly facilitated by the integration of computational and experimental methods.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of chroman-4-ol derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Molecular Docking: This computational technique allows for the visualization of how a chroman-4-ol derivative might bind to the active site of a target protein. By predicting the binding mode and estimating the binding affinity, molecular docking can provide valuable insights into the key interactions that govern biological activity and can help to explain the observed SAR.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a particular target can be used to screen virtual libraries of compounds to identify new potential hits with the desired structural features.

The synergy between these computational approaches and experimental validation through synthesis and biological testing is a powerful paradigm in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the chroman-4-ol scaffold.

Degradation Pathways and Stability Studies for Chroman 4 Ols in Research Contexts

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of molecules by light, is a significant concern for light-sensitive compounds. The chroman nucleus, a core component of 6-ethoxy-2,2-dimethylchroman-4-ol, can absorb ultraviolet (UV) radiation, leading to the formation of excited electronic states. These excited molecules can then undergo various chemical reactions, resulting in their degradation.

The primary mechanism of photodegradation for many organic molecules, including those with aromatic rings like the chroman in this compound, involves the formation of free radicals. Upon absorbing UV light, the molecule can be promoted to an excited singlet or triplet state. In the presence of oxygen, this can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, which can then attack the chromanol structure.

The likely points of attack on the this compound molecule during photodegradation include the phenolic hydroxyl group, the ether linkage, and the benzylic C-H bonds of the chroman ring. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of a phenoxyl radical. This radical can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or cleavage of the chroman ring.

The ethoxy group at the 6-position could also be a site for photodegradation. The ether bond can be cleaved by photolytic processes, potentially leading to the formation of an ethyl radical and a corresponding phenoxide. Furthermore, the C-H bonds on the dimethylated carbon at the 2-position and the carbon bearing the hydroxyl group at the 4-position are also potential sites for hydrogen abstraction by photochemically generated radicals.

Potential Photodegradation Products of this compound

| Product Type | Potential Structures |

| Oxidation Products | 6-Ethoxy-2,2-dimethylchroman-4-one, quinone-type structures |

| Ring-Opened Products | Various phenolic and aliphatic fragments |

| Dimerization Products | Biphenyl-type structures formed from phenoxyl radical coupling |

| Ether Cleavage Products | 6-Hydroxy-2,2-dimethylchroman-4-ol, ethanol (B145695) |

This table presents hypothetical photodegradation products based on the chemical structure of this compound and general principles of organic photochemistry. The actual products would need to be confirmed through experimental studies.

Thermal Degradation Processes and Kinetics

Thermal degradation occurs when a molecule breaks down at elevated temperatures. For this compound, the most likely thermal degradation pathway is dehydration, a common reaction for alcohols. The hydroxyl group at the 4-position, along with a proton from an adjacent carbon (either C-3 or C-5), can be eliminated as a water molecule. This would lead to the formation of a more conjugated and thermodynamically stable product, a 2H-chromene derivative. Specifically, elimination of water between the hydroxyl at C-4 and a hydrogen at C-3 would yield 6-ethoxy-2,2-dimethyl-2H-chromene.

The kinetics of this dehydration reaction would be expected to follow first-order kinetics, with the rate of degradation being dependent on the temperature. The Arrhenius equation can be used to describe the temperature dependence of the rate constant.

Hypothetical Thermal Degradation Kinetics of this compound

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |

| 100 | 1.5 x 10⁻⁵ | 770 |

| 120 | 6.0 x 10⁻⁵ | 193 |

| 140 | 2.2 x 10⁻⁴ | 52 |

| 160 | 7.5 x 10⁻⁴ | 15 |

This table contains illustrative data to demonstrate the expected trend of increasing degradation rate with temperature. Actual kinetic parameters would need to be determined experimentally.

The presence of the gem-dimethyl group at the 2-position may influence the stability of the resulting chromene, and the ethoxy group at the 6-position is expected to remain stable under moderate thermal stress that would induce dehydration.

Oxidative Degradation Pathways

The chromanol structure, particularly the phenolic hydroxyl group, makes this compound susceptible to oxidative degradation. Chromanols are known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. nih.gov This process generates a relatively stable phenoxyl radical.

This phenoxyl radical can then undergo several subsequent reactions. It can be further oxidized to form a quinone-type structure. Alternatively, two phenoxyl radicals can couple to form a dimer. The presence of the electron-donating ethoxy group at the 6-position would likely influence the reactivity and stability of the phenoxyl radical.

Reactive oxygen species (ROS) such as hydrogen peroxide, superoxide, and hydroxyl radicals are common initiators of oxidative degradation. nih.gov The reaction with these species can lead to the hydroxylation of the aromatic ring, cleavage of the chroman ring, or oxidation of the alcohol at the 4-position to a ketone (chroman-4-one).

Key Sites of Oxidative Attack on this compound

| Molecular Site | Type of Reaction | Potential Products |

| Phenolic -OH group | Hydrogen abstraction | Phenoxyl radical, quinones |

| Aromatic Ring | Electrophilic attack by ROS | Hydroxylated derivatives |

| C-4 Alcohol | Oxidation | 6-Ethoxy-2,2-dimethylchroman-4-one |

| Chroman Ring | Ring opening | Various phenolic and aliphatic fragments |

This table outlines the probable sites and outcomes of oxidative degradation based on the functional groups present in the molecule.

Hydrolytic Stability under Various Conditions

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of this compound, the most likely site for hydrolysis is the ether linkage of the ethoxy group. However, aryl ethers are generally quite stable and resistant to hydrolysis under neutral and basic conditions. Acid-catalyzed cleavage of the ether bond is possible, but typically requires strong acids and elevated temperatures. libretexts.org

Under acidic conditions, the ether oxygen can be protonated, making the ethyl group susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This would result in the formation of 6-hydroxy-2,2-dimethylchroman-4-ol and ethanol. The chroman ring itself is generally stable to hydrolysis. The alcoholic hydroxyl group at the 4-position is not susceptible to hydrolysis.

Therefore, this compound is expected to be relatively stable to hydrolysis under the conditions typically encountered in many research applications (neutral pH, room temperature). Its stability would decrease in strongly acidic environments.

Predicted Hydrolytic Stability of this compound

| Condition | Expected Stability | Primary Degradation Product |

| Neutral pH (6-8) | High | Negligible degradation |

| Acidic pH (< 4) | Moderate to Low | 6-Hydroxy-2,2-dimethylchroman-4-ol |

| Basic pH (> 9) | High | Negligible degradation |

This table provides a qualitative prediction of the hydrolytic stability. Quantitative data would require experimental investigation.

Implications for Sample Storage and Research Reproducibility

The stability of this compound has significant implications for its handling and storage in a research setting to ensure the reproducibility of experimental results.

Storage Recommendations: To minimize degradation, samples of this compound should be stored in a cool, dark place. Protection from light is crucial to prevent photodegradation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can help to prevent oxidative degradation. For long-term storage, refrigeration or freezing is recommended to reduce the rate of potential thermal degradation.

Handling in Solution: When preparing solutions for experiments, it is important to consider the stability of the compound in the chosen solvent and at the working pH. The use of freshly prepared solutions is always preferable. If solutions need to be stored, they should be protected from light and kept at a low temperature. The choice of solvent can also be critical; for instance, solvents that are prone to forming peroxides should be avoided to minimize oxidative stress on the compound.

Impact on Research Reproducibility: Failure to account for the potential degradation of this compound can lead to a lack of reproducibility in research findings. If the compound degrades over the course of an experiment, the actual concentration of the active molecule will be lower than intended, leading to erroneous results. Furthermore, the degradation products themselves may have biological or chemical activity that could interfere with the experiment, leading to confounding variables. Therefore, it is essential for researchers to be aware of the stability profile of this compound and to implement appropriate storage and handling procedures to ensure the integrity of their samples and the validity of their data.

Future Research Directions and Translational Perspectives for 6 Ethoxy 2,2 Dimethylchroman 4 Ol

Exploration of Uncharted Biological Targets and Pathways

The foundational step in realizing the therapeutic potential of 6-Ethoxy-2,2-dimethylchroman-4-ol is to identify and validate its biological targets. Research on structurally related chroman-4-ones has revealed a range of activities, suggesting promising starting points for investigation.

A significant body of work has identified chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular processes such as aging and neurodegenerative disorders. gu.seacs.orgnih.govnih.gov Studies have shown that substitutions at the 2-, 6-, and 8-positions of the chroman ring are crucial for potent and selective SIRT2 inhibition. acs.orgnih.govnih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 value of 1.5 μM. acs.orgnih.gov Future studies should, therefore, include comprehensive screening of this compound against the entire sirtuin family to determine its inhibitory profile.

Furthermore, various chroman derivatives have demonstrated significant anticancer activity. nih.gov For example, certain 2-pyridylethyl substituted chroman-4-ones have shown to reduce the proliferation of breast and lung cancer cells. gu.se Other research has focused on thiochromanone derivatives, which also exhibit notable anticancer properties. nih.gov Investigating the effect of this compound on various cancer cell lines and exploring its impact on pathways related to cell cycle regulation and apoptosis is a logical next step.

The potential of chromone (B188151) derivatives as anti-diabetic agents is also an emerging area of interest. nih.gov In silico studies on 6-substituted 3-formyl chromones have predicted strong binding affinity with proteins relevant to diabetes, such as insulin-degrading enzyme (IDE). nih.gov Given the structural similarity, it is plausible that this compound could interact with metabolic pathways involved in glucose regulation. Therefore, exploring its effects on targets like α-glucosidase and other proteins involved in diabetes pathogenesis is a compelling research avenue.

Table 1: Potential Biological Targets for this compound Based on Analog Studies

| Target Class | Specific Target Example | Associated Disease Area | Reference |

|---|---|---|---|

| Deacetylases | Sirtuin 2 (SIRT2) | Neurodegeneration, Cancer | gu.seacs.orgnih.govnih.gov |

| Cancer-Related Proteins | Various (e.g., Tubulin) | Oncology | gu.senih.gov |

Development of Advanced Synthetic Methodologies for Analogs

To conduct thorough structure-activity relationship (SAR) studies and optimize the biological activity of this compound, the development of advanced and efficient synthetic methodologies for its analogs is essential. The chroman-4-one scaffold serves as a versatile building block for creating diverse chemical libraries. researchgate.net

Modern synthetic techniques can significantly accelerate the generation of analogs. Microwave-assisted organic synthesis, for example, has been effectively used for the one-step synthesis of 2-alkyl-chroman-4-ones through a base-mediated aldol (B89426) condensation. acs.orgnih.gov This method allows for rapid heating and can lead to higher yields and shorter reaction times compared to conventional heating. nih.gov

Another promising approach is the use of cascade radical reactions. A recently developed method for synthesizing ester-containing chroman-4-ones involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. mdpi.com Applying such innovative strategies to precursors of this compound could yield novel derivatives with unique functionalities.

Furthermore, classic reactions like the Michael addition remain a cornerstone for chromanone synthesis. Efficient protocols have been described where phenols are reacted with acrylonitrile, followed by an acid-mediated intramolecular Houben-Hoesch reaction to afford the chroman-4-one core in high yields. researchgate.net Systematic modification at various positions of the this compound structure, guided by computational modeling, will be key to developing potent and selective lead compounds.

Table 2: Advanced Synthetic Methodologies for Chroman Analog Synthesis

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate base-mediated aldol condensations. | Rapid, efficient, higher yields. | acs.orgnih.gov |

| Cascade Radical Annulation | Metal-free cascade reaction involving alkoxycarbonyl radicals to form the chroman ring. | Novel functionalization, mild conditions. | mdpi.com |

Application of Novel Analytical Techniques for Mechanistic Insights

Understanding how this compound interacts with its biological targets at a molecular level requires the application of novel and powerful analytical techniques. These methods are crucial for elucidating mechanisms of action, studying metabolism, and confirming molecular structures.

Hyphenated chromatography techniques, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), are indispensable for metabolite identification and pharmacokinetic studies. mdpi.com For instance, the metabolism of the structurally related antioxidant ethoxyquin (B1671625) was successfully investigated using gas chromatography-mass spectrometry (GC-MS), which identified key reactions like de-ethylation and hydroxylation. nih.gov A similar approach would provide critical insights into the biotransformation of this compound in biological systems.

For structural and mechanistic studies at the molecular level, advanced spectroscopic methods are vital. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can determine the three-dimensional structure of the compound bound to its target protein, revealing key binding interactions. Supercritical Fluid Chromatography (SFC), a green analytical technique, offers an environmentally friendly alternative to traditional liquid chromatography for purification and analysis, reducing the use of organic solvents. mdpi.com

Table 3: Novel Analytical Techniques and Their Applications

| Analytical Technique | Application in Drug Discovery | Specific Use for the Compound | Reference |

|---|---|---|---|

| HPLC-MS/MS | Metabolite identification, pharmacokinetic analysis, quantitative analysis. | Studying biotransformation and clearance. | mdpi.com |

| GC-MS | Identification of volatile metabolites and impurities. | Characterizing metabolic pathways. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiral separations, purification. | Green alternative for purification of analogs. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

AI/ML algorithms can be employed to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training these models on existing data from other chroman derivatives, it is possible to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. This in silico screening prioritizes the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures based on a desired activity profile and physicochemical properties. harvard.edu This approach could lead to the discovery of novel chroman-4-ol derivatives with enhanced potency and selectivity. AI tools can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify and filter out candidates with poor drug-like characteristics early in the discovery pipeline. crimsonpublishers.com

Table 4: Applications of AI and Machine Learning in the Development Pipeline

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of promising analogs. | researchgate.net |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Discovers new chemical entities with enhanced activity. | harvard.edu |

| ADME/Toxicity Prediction | Predicts pharmacokinetic and toxicity profiles of compounds. | Reduces late-stage attrition of drug candidates. | crimsonpublishers.com |

Multidisciplinary Research Collaborations for Comprehensive Evaluation

The comprehensive evaluation of this compound from a promising molecule to a potential therapeutic agent cannot be achieved in isolation. It necessitates a synergistic, multidisciplinary research effort that brings together experts from various scientific fields.

A successful translational pipeline requires close collaboration between synthetic chemists, who will design and create analogs researchgate.net, and pharmacologists and cell biologists, who will perform the biological evaluations and elucidate mechanisms of action. gu.se This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxy-2,2-dimethylchroman-4-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of chroman-4-ol derivatives often involves multi-step routes, including etherification and cyclization. For example, a high-yield (89.3%) approach for a structurally similar compound (2,2-dimethyl-6,7-bis((4-nitrobenzyl)oxy)chroman-4-ol) was achieved via nitrobenzyl protection and subsequent deprotection . For this compound, consider optimizing solvent polarity (e.g., DMF for etherification) and catalyst choice (e.g., NaH for alkoxide formation). Reaction monitoring via TLC or HPLC can identify intermediate stability issues.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of - and -NMR to confirm substituent positions (e.g., ethoxy at C6 and methyl groups at C2). X-ray crystallography (as applied to 6-Methoxy-4-methyl-2H-chromen-2-one ) resolves stereochemical ambiguities. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical vs. observed mass for CHO).

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For analogs like 2-methoxy-3,3-dimethyl-4H-chromen-2-ol, storage below -20°C in inert atmospheres (N) minimizes oxidation . Accelerated stability testing (40°C/75% RH) over 1–3 months, followed by HPLC purity analysis, can establish shelf-life guidelines.

Advanced Research Questions

Q. What strategies can address contradictions in reported yields for chroman-4-ol derivatives, such as discrepancies in etherification efficiency?

- Methodological Answer : Contradictions often arise from reaction scale or impurity profiles. For example, nitrobenzyl-protected intermediates may require rigorous purification (e.g., column chromatography) to avoid side reactions . Replicate small-scale syntheses with controlled variables (e.g., stoichiometry, stirring rate) and use DOE (Design of Experiments) to identify critical parameters.

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

- Methodological Answer : Asymmetric reduction of ketone precursors using ketoreductases (e.g., for (R)-5,7-difluorochroman-4-ol ) offers high enantiomeric excess (ee). Screen enzymatic or metal-catalyzed systems (e.g., Ru-BINAP complexes) and monitor ee via chiral HPLC or polarimetry.

Q. What computational methods predict the regioselectivity of substituent introduction in chroman-4-ol derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for etherification or cyclization. For example, studies on 6-Methoxy-4-methyl-2H-chromen-2-one used crystallographic data to validate computational models . Software like Gaussian or ORCA can simulate electron density maps to guide synthetic planning.

Q. How do steric and electronic effects of the 6-ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Comparative studies with analogs (e.g., 7-methoxy-2,2-dimethylchroman-4-ol ) reveal steric hindrance from the ethoxy group. Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates. Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ) further elucidate mechanisms.

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory data in chroman-4-ol derivative synthesis?